molecular formula C7H8ClN3O2 B13136651 Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Cat. No.: B13136651
M. Wt: 201.61 g/mol
InChI Key: FCJYXZSDBSDPTL-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H8ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-chloropyrimidine-4-carboxylate typically involves the reaction of ethyl chloroformate with 2-chloropyrimidine in the presence of ammonia. The reaction is carried out in a solvent such as dimethylformamide (DMF) at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation Reactions: Formation of nitro derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Biological Research: The compound is studied for its potential neuroprotective and anti-inflammatory properties.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 6-amino-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

  • Ethyl 2-amino-6-chloropyrimidine-4-carboxylate
  • Ethyl 2-chloropyrimidine-4-carboxylate
  • Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

These compounds share similar core structures but differ in the position and nature of substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

ethyl 6-amino-2-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(9)11-7(8)10-4/h3H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJYXZSDBSDPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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